This compound is classified under piperazine derivatives, which are known for their diverse biological activities. The molecular formula of 2-(4-benzylpiperazin-1-yl)-N-methylethan-1-amine is with a molecular weight of 233.36 g/mol . It is also cataloged in databases such as PubChem (CID: 10704815) and American Elements .
The synthesis of 2-(4-benzylpiperazin-1-yl)-N-methylethan-1-amine typically involves multi-step organic reactions. The general procedure can be outlined as follows:
For example, one method involves refluxing benzylpiperazine with N-methyl ethylenediamine in an appropriate solvent, followed by purification steps that yield the target compound with satisfactory yields .
The molecular structure of 2-(4-benzylpiperazin-1-yl)-N-methylethan-1-amine features:
The structural representation can be described using SMILES notation: CNCCN1CCN(CC1)CC2=CC=CC=C2
, which illustrates the connectivity between atoms . The compound has a standard InChI representation, allowing for easy identification in chemical databases.
2-(4-benzylpiperazin-1-yl)-N-methylethan-1-amine can participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound's properties to enhance therapeutic efficacy .
The mechanism of action for 2-(4-benzylpiperazin-1-yl)-N-methylethan-1-amine is primarily linked to its interaction with neurotransmitter systems:
Research indicates that such interactions could lead to modulation of anxiety and pain responses, making it a candidate for further pharmacological studies .
The physical properties of 2-(4-benzylpiperazin-1-yl)-N-methylethan-1-amine include:
Chemical properties include:
The potential applications of 2-(4-benzylpiperazin-1-yl)-N-methylethan-1-amine span various fields:
This comprehensive analysis highlights the importance of 2-(4-benzylpiperazin-1-yl)-N-methylethan-1-amine within medicinal chemistry and pharmacology, paving the way for future studies aimed at exploiting its unique properties for therapeutic use.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0